2-Butanone, 3,3-dichloro-4-hydroxy-
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Overview
Description
2-Butanone, 3,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of butanone and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its ability to undergo a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone, 3,3-dichloro-4-hydroxy- can be synthesized through several methods. One common synthetic route involves the chlorination of 4-hydroxy-2-butanone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the butanone molecule.
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 3,3-dichloro-4-hydroxy- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,3-dichloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Butanone, 3,3-dichloro-4-hydroxy- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butanone, 3,3-dichloro-4-hydroxy- involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-2-butanone: Lacks the hydroxyl group present in 2-Butanone, 3,3-dichloro-4-hydroxy-.
4-Hydroxy-2-butanone: Does not contain chlorine atoms.
3-Chloro-4-hydroxy-butan-2-one: Contains only one chlorine atom.
Uniqueness
2-Butanone, 3,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various research fields.
Properties
CAS No. |
100130-29-8 |
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Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 |
IUPAC Name |
3,3-dichloro-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H6Cl2O2/c1-3(8)4(5,6)2-7/h7H,2H2,1H3 |
InChI Key |
OGSWMHMYXABXFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)(Cl)Cl |
Synonyms |
2-Butanone, 3,3-dichloro-4-hydroxy- |
Origin of Product |
United States |
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